![molecular formula C11H16O2 B1426123 3-(4-Methoxy-2-methylphenyl)propan-1-ol CAS No. 568596-18-9](/img/structure/B1426123.png)
3-(4-Methoxy-2-methylphenyl)propan-1-ol
Overview
Description
3-(4-Methoxy-2-methylphenyl)propan-1-ol, also known as MPM, is a chemical compound that belongs to the family of phenols. It is a colorless liquid with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol. MPM is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Crystallography
- Crystal Structure Analysis : A compound related to 3-(4-Methoxy-2-methylphenyl)propan-1-ol was synthesized, exhibiting disorder in its crystal structure, specifically in the 4-methoxybenzyl and hydroxy groups. This study contributes to the understanding of molecular arrangements and interactions in similar compounds (Rivera, Ríos-Motta, & Bolte, 2022).
Biological Activity
- Antimicrobial and Antiradical Activities : Compounds structurally similar to 3-(4-Methoxy-2-methylphenyl)propan-1-ol demonstrated antimicrobial and antioxidant activities, though these were found to be lower compared to certain beta blockers. This suggests potential applications in developing new antimicrobial agents (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Chemical Synthesis and Applications
- Lipase-Catalyzed Kinetic Resolution : Studies have utilized compounds similar to 3-(4-Methoxy-2-methylphenyl)propan-1-ol for lipase-catalyzed reactions, crucial for the enantioselective synthesis of natural products like xanthorrhizol (Shafioul & Cheong, 2012).
- Cyclisation Studies : Research has explored the cyclisation of similar compounds, shedding light on the complex chemical processes and regioselectivities involved, which can be vital for synthetic organic chemistry applications (Goosen, Mccleland, & Rinaldi, 1993).
Anticancer Potential
- Identification of Anticancer Compounds : A phenolic compound structurally related to 3-(4-Methoxy-2-methylphenyl)propan-1-ol was isolated and shown to possess strong cytotoxicity against cancer cell lines, indicating potential for anticancer drug development (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDKSIYSGXRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-2-methylphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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